Lead(2+) decanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

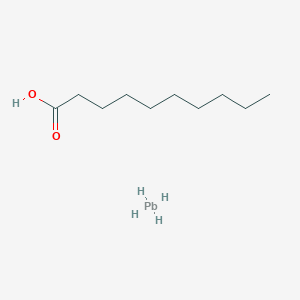

Lead(2+) decanoate, also known as lead(II) decanoate, is a lead salt of decanoic acid. It belongs to the class of lead carboxylates, which are compounds formed by the reaction of lead with carboxylic acids. This compound is a long-chain lead carboxylate and is of significant interest due to its unique properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lead(2+) decanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with decanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene. The general reaction is as follows:

PbO+2C10H20O2→Pb(C10H19O2)2+H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting lead(II) oxide with decanoic acid in large reactors. The reaction mixture is heated to facilitate the formation of the lead carboxylate. The product is then purified through filtration and recrystallization to obtain high-purity this compound.

Types of Reactions:

Thermal Decomposition: this compound undergoes thermal decomposition when heated, resulting in the formation of lead oxide and various organic compounds such as ketones, alkanes, and alkenes.

Oxidation: this compound can be oxidized to form lead(IV) compounds under specific conditions.

Substitution: this compound can participate in substitution reactions where the decanoate group is replaced by other ligands.

Common Reagents and Conditions:

Thermal Decomposition: Typically conducted at temperatures ranging from 520 to 720 K using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Various ligands such as halides or other carboxylates can be used in substitution reactions.

Major Products Formed:

Thermal Decomposition: Major products include lead oxide, nonadecan-10-one, lower ketones, alkanes, alkenes, carbon dioxide, and carbon monoxide.

Oxidation: Lead(IV) compounds.

Substitution: Lead compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry

Lead(2+) decanoate is utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks are important for gas storage, separation processes, and catalysis due to their high surface area and tunable pore sizes. The ability of this compound to form extended structures with carboxylate ligands makes it an ideal candidate for such applications.

Biological Studies

This compound has been investigated for its role in biological systems as a source of lead ions for studying lead toxicity. Research has shown that lead exposure can disrupt essential metal homeostasis in organisms, affecting calcium, magnesium, and zinc levels . Understanding these interactions helps in assessing the risks associated with lead exposure and developing mitigation strategies.

Medical Applications

This compound has potential applications in the field of radiopharmaceuticals. Its properties allow it to be explored for imaging and therapeutic purposes, particularly in targeting specific tissues or tumors. The unique characteristics of this compound may enhance the efficacy of radiopharmaceuticals by improving localization and reducing side effects.

Industrial Uses

In industry, this compound serves as a stabilizer in the production of polyvinyl chloride (PVC). It helps enhance the thermal stability and processing characteristics of PVC products. Additionally, it is used as a lubricant in various manufacturing processes due to its favorable frictional properties.

Case Study 1: Corrosion Inhibition

A study examined the use of sodium decanoate as a corrosion inhibitor for lead artifacts exposed to atmospheric conditions. The findings indicated that sodium decanoate effectively reduced corrosion rates, highlighting the potential for using related compounds like this compound in protective applications for lead materials .

Case Study 2: Art Conservation

Investigations into the deterioration of oil paintings have identified lead soaps, including this compound, as significant contributors to artwork degradation. Understanding the formation and structure of these soaps is crucial for developing conservation strategies that preserve historical artworks .

Wirkmechanismus

Lead(2+) decanoate can be compared with other lead carboxylates such as lead(II) acetate, lead(II) hexanoate, and lead(II) octanoate. These compounds share similar properties but differ in their chain lengths and specific applications. This compound is unique due to its longer carbon chain, which imparts different solubility and reactivity characteristics compared to shorter-chain lead carboxylates .

Vergleich Mit ähnlichen Verbindungen

- Lead(II) acetate

- Lead(II) hexanoate

- Lead(II) octanoate

- Lead(II) nonanoate

Lead(2+) decanoate stands out due to its specific applications in industrial and research settings, particularly in the synthesis of metal-organic frameworks and its use as a stabilizer in PVC production.

Analyse Chemischer Reaktionen

Thermal Decomposition Pathways

Lead(II) decanoate undergoes thermal decomposition between 520–720 K, producing gaseous hydrocarbons and leaving solid residues. Key findings from thermogravimetric (TG) and differential thermal analysis (DTA) studies include:

-

Mechanism : Decomposition follows a diffusion-controlled rate process, validated by kinetic analyses using Coates-Redfern, Freeman-Carroll, and Anderson-Freeman methods .

-

Activation Energy : Ranges from 85–110 kJ/mol, depending on the analytical method .

-

Products :

Table 1: Kinetic Parameters for Thermal Decomposition

| Method | Activation Energy (kJ/mol) | Rate-Control Mechanism |

|---|---|---|

| Coates-Redfern | 92 ± 5 | Diffusion |

| Freeman-Carroll | 105 ± 7 | Diffusion |

| Anderson-Freeman | 88 ± 4 | Diffusion |

Dissociation in Aqueous Solutions

Lead(II) decanoate exhibits low solubility in water, dissociating into lead ions and decanoate anions. Experimental solubility data includes:

Table 2: Solubility Comparison of Lead Carboxylates

| Compound | Ksp (25°C) | Solubility (mg Pb²⁺/L) |

|---|---|---|

| Lead decanoate | 8.51 × 10⁻⁹ | 1.34 |

| Lead octanoate | 1.58 × 10⁻⁷ | 36.05 |

| Lead laurate | 5.01 × 10⁻¹⁰ | 1.77 |

Reaction with Environmental Factors

Eigenschaften

CAS-Nummer |

15773-52-1 |

|---|---|

Molekularformel |

C20H38O4Pb |

Molekulargewicht |

550 g/mol |

IUPAC-Name |

decanoate;lead(2+) |

InChI |

InChI=1S/2C10H20O2.Pb/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |

InChI-Schlüssel |

KBHNIKDUMLKTIJ-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCC(=O)O.[PbH4] |

Kanonische SMILES |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pb+2] |

Key on ui other cas no. |

15773-52-1 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.